molecular formula C20H14Cl2N2O4 B077149 2,5-Bis(2-chloroanilino)terephthalic acid CAS No. 10291-27-7

2,5-Bis(2-chloroanilino)terephthalic acid

Cat. No. B077149
CAS RN: 10291-27-7
M. Wt: 417.2 g/mol
InChI Key: LASWYZAZWDFPSC-UHFFFAOYSA-N
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Description

2,5-Bis(2-chloroanilino)terephthalic acid, also known as BCTA, is a synthetic compound that belongs to the class of terephthalic acid derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including material science, biomedicine, and environmental science.

Scientific Research Applications

2,5-Bis(2-chloroanilino)terephthalic acid has been extensively studied for its potential applications in various fields of research. In material science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In biomedicine, 2,5-Bis(2-chloroanilino)terephthalic acid has shown promising results as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 2,5-Bis(2-chloroanilino)terephthalic acid has also been investigated as a potential inhibitor of cancer cell proliferation and metastasis. In environmental science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a photocatalyst for the degradation of organic pollutants in wastewater.

Mechanism Of Action

The mechanism of action of 2,5-Bis(2-chloroanilino)terephthalic acid varies depending on its application. In the case of MOFs, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a linker between metal ions to form a porous structure with high surface area and tunable properties. In the case of Aβ detection, 2,5-Bis(2-chloroanilino)terephthalic acid binds specifically to Aβ aggregates and emits fluorescence upon excitation, allowing for their visualization and quantification. In the case of cancer cell inhibition, 2,5-Bis(2-chloroanilino)terephthalic acid has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of key proteins involved in cell proliferation and survival. In the case of photocatalysis, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a sensitizer that absorbs light and generates reactive oxygen species (ROS) that can oxidize and degrade organic pollutants.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been studied in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid is non-toxic to normal cells but can inhibit the proliferation and migration of cancer cells. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In vivo studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid can reduce tumor growth and metastasis in animal models of cancer. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to have anti-inflammatory and antioxidant effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its ease of synthesis, high purity, and versatility in applications. 2,5-Bis(2-chloroanilino)terephthalic acid is also stable under a wide range of conditions and can be easily modified to tune its properties. The limitations of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its relatively high cost, limited availability, and potential toxicity at high concentrations. The use of 2,5-Bis(2-chloroanilino)terephthalic acid in biological assays also requires careful optimization of the experimental conditions to minimize interference from autofluorescence and other sources of background noise.

Future Directions

There are several future directions for research on 2,5-Bis(2-chloroanilino)terephthalic acid. One potential direction is the development of new methods for the synthesis of 2,5-Bis(2-chloroanilino)terephthalic acid and its derivatives with improved properties. Another direction is the exploration of new applications for 2,5-Bis(2-chloroanilino)terephthalic acid in fields such as catalysis, sensing, and imaging. The use of 2,5-Bis(2-chloroanilino)terephthalic acid as a drug delivery system for targeted therapy is also an area of active research. Finally, the investigation of the toxicity and biocompatibility of 2,5-Bis(2-chloroanilino)terephthalic acid in vivo is necessary for its translation into clinical applications.
Conclusion
In conclusion, 2,5-Bis(2-chloroanilino)terephthalic acid is a synthetic compound with promising applications in various fields of research. Its unique structural and electronic properties make it a versatile building block for the synthesis of MOFs, fluorescent probes, and anticancer agents. The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on 2,5-Bis(2-chloroanilino)terephthalic acid should focus on developing new synthesis methods, exploring new applications, and investigating its toxicity and biocompatibility in vivo.

Synthesis Methods

2,5-Bis(2-chloroanilino)terephthalic acid can be synthesized via a multistep process involving the reaction of terephthalic acid with 2-chloroaniline and subsequent coupling with 2,5-dichloroaniline. The reaction is carried out in the presence of a catalyst under controlled conditions to obtain the desired product. The purity and yield of 2,5-Bis(2-chloroanilino)terephthalic acid can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

properties

CAS RN

10291-27-7

Product Name

2,5-Bis(2-chloroanilino)terephthalic acid

Molecular Formula

C20H14Cl2N2O4

Molecular Weight

417.2 g/mol

IUPAC Name

2,5-bis(2-chloroanilino)terephthalic acid

InChI

InChI=1S/C20H14Cl2N2O4/c21-13-5-1-3-7-15(13)23-17-9-12(20(27)28)18(10-11(17)19(25)26)24-16-8-4-2-6-14(16)22/h1-10,23-24H,(H,25,26)(H,27,28)

InChI Key

LASWYZAZWDFPSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl

Other CAS RN

10291-27-7

Origin of Product

United States

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